ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
The compound ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate features a fused pyrazoloquinoline core with distinct substituents:
- A 4-tert-butylphenyl group at position 1, contributing steric bulk and lipophilicity.
- A 4-methylphenyl group at position 3, offering moderate electron-donating effects.
Properties
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2/c1-6-35-29(34)21-11-16-26-24(17-21)28-25(18-31-26)27(20-9-7-19(2)8-10-20)32-33(28)23-14-12-22(13-15-23)30(3,4)5/h7-18H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJHEUDXCLMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. The presence of bulky substituents such as tert-butyl and methyl groups may influence its biological activity by modulating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-f]quinoline derivatives, including this compound.
- In Vitro Studies : Research indicates that derivatives with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with GI50 values below 8 µM were identified in assays against cell lines such as ACHN (renal cancer), HCT-15 (colon cancer), and MM231 (breast cancer) .
- Mechanism of Action : The compound's mechanism involves inhibition of topoisomerase I and II enzymes, crucial for DNA replication and transcription. Notably, certain derivatives demonstrated comparable inhibition patterns to established chemotherapeutics like etoposide .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- Topoisomerase Inhibition : this compound showed significant inhibitory effects on topoisomerase IIα at concentrations around 100 µM. This inhibition is critical as it can lead to DNA damage in rapidly dividing cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Substituent Effects : The presence of the tert-butyl group at the para position significantly enhances cytotoxicity. Studies suggest that variations in substituents at different positions on the pyrazoloquinoline scaffold can lead to varying degrees of potency against cancer cell lines .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of pyrazoloquinoline derivatives:
- Case Study 1 : A derivative exhibited a GI50 value of less than 7 µM across multiple cancer cell lines, indicating robust anticancer activity. This study emphasized the importance of functional group positioning in enhancing biological efficacy .
- Case Study 2 : A comparative analysis of various pyrazolo[4,3-f]quinoline derivatives revealed that specific modifications led to improved selectivity for kinase inhibition, further supporting the potential for these compounds in targeted cancer therapies .
Table 1: Cytotoxicity Data of Pyrazolo[4,3-f]quinoline Derivatives
| Compound ID | Cell Line | GI50 (µM) | Topoisomerase IIα Inhibition |
|---|---|---|---|
| 2E | NUGC-3 | <7 | Strong |
| 2P | HCT-15 | <8 | Moderate |
| 1M | MM231 | <6 | Strong |
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para | tert-butyl | Increased cytotoxicity |
| Meta | methyl | Moderate activity |
| Ortho | halogen | Reduced activity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate exhibit significant anticancer properties. The pyrazoloquinoline scaffold has been associated with the inhibition of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising results against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazoloquinoline derivatives. This compound has been evaluated for its efficacy against a range of bacterial strains. A case study revealed that this compound exhibited notable inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Neuroprotective properties have been attributed to pyrazoloquinoline compounds. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to act as an electron transport layer has been explored in various studies, showing improved efficiency and stability in OLED devices .
Photovoltaic Cells
This compound has been investigated for its role in enhancing the performance of organic photovoltaic cells (OPVs). By incorporating this compound into the active layer of OPVs, researchers observed increased charge mobility and improved energy conversion efficiency .
Comparison with Similar Compounds
Substituent Variations at Position 8
The ethyl carboxylate group distinguishes the target compound from analogs with alternative substituents:
Key Insights :
Aryl Group Modifications at Positions 1 and 3
Variations in aryl substituents influence steric and electronic properties:
Key Insights :
Core Structure Differences
The pyrazolo[4,3-c]quinoline core is distinct from related heterocycles:
Key Insights :
- Furoquinoline derivatives (e.g., ) exhibit altered solubility due to the oxygen atom but lack the pyrazole’s nitrogen-based reactivity.
Preparation Methods
Quinoline Precursor Synthesis
The quinoline backbone is constructed via the Conrad-Limpach or Friedländer condensation. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key intermediate, synthesized by reacting ethyl acetoacetate with o-aminobenzophenone derivatives under acidic conditions. Substituents at the 8-position (ester group) are introduced at this stage.
Table 1: Optimization of Quinoline Precursor Synthesis
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 78–82 | |
| Catalyst | Conc. H₂SO₄ | – | |
| Temperature | Reflux (78°C) | – | |
| Reaction Time | 6–8 hours | – |
Stepwise Synthesis of the Target Compound
Chlorination of Quinoline Intermediate
The 4-hydroxy group in ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is replaced with chlorine using phosphorus oxychloride (POCl₃). This step activates the quinoline for subsequent nucleophilic substitution with hydrazines.
Key Observations:
Hydrazine Condensation
The chlorinated quinoline reacts with 4-tert-butylphenylhydrazine and 4-methylphenylhydrazine in a sequential or one-pot process. The reaction proceeds via nucleophilic aromatic substitution, forming the pyrazole ring fused to the quinoline core.
Mechanistic Pathway:
-
Nucleophilic Attack: Hydrazine substitutes the 4-chloro group, forming a hydrazone intermediate.
-
Cyclization: Intramolecular dehydration closes the pyrazole ring, yielding the pyrazolo[4,3-c]quinoline scaffold.
Table 2: Optimization of Hydrazine Condensation
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Toluene | 65–70 | |
| Temperature | 110–120°C | – | |
| Hydrazine Equiv. | 1.2 (each substituent) | – |
Alternative Cyclization Approaches
Reductive Cyclization of o-Nitrobenzylidene Derivatives
A less common method involves reductive cyclization of 4-acetyl-5-(2-nitrophenyl)pyrazole derivatives using hydrogen gas over palladium catalysts. This route is advantageous for introducing electron-withdrawing groups but requires stringent control of reduction conditions.
Challenges:
Vilsmeier–Haack Formylation
Formylation of 5-N-arylpyrazole derivatives using the Vilsmeier reagent (POCl₃ + DMF) followed by cyclization provides an alternative route. This method is suitable for introducing formyl groups at specific positions but is less efficient for ester-functionalized derivatives.
Post-Synthetic Modifications
Ester Hydrolysis and Functionalization
The ethyl ester at position 8 can be hydrolyzed to a carboxylic acid using aqueous NaOH, enabling further derivatization (e.g., amidation). However, this step is unnecessary for the target compound.
Purification and Characterization
-
Chromatography: Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) achieves >95% purity.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.40 (s, 3H, methylphenyl), 4.40 (q, 2H, ester CH₂), 7.20–8.50 (m, aromatic protons).
-
MS (ESI): m/z 523.6 [M+H]⁺.
-
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Hydrazine Condensation | 65–70 | >95 | High | Low |
| Reductive Cyclization | 40–50 | 85–90 | Moderate | High |
| Vilsmeier–Haack | 55–60 | 90–95 | Low | Moderate |
Q & A
Q. What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer:
- Formulation: Use PEG-400/water (70:30) or cyclodextrin complexes to achieve >1 mg/mL solubility.
- Prodrug Design: Replace ethyl ester with phosphate ester (hydrolyzed in plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
